molecular formula C17H15NO B13034086 4-(Benzyloxy)naphthalen-2-amine

4-(Benzyloxy)naphthalen-2-amine

Cat. No.: B13034086
M. Wt: 249.31 g/mol
InChI Key: KKHIJXXDIUGLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)naphthalen-2-amine ( 122745-35-1) is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This chemical features both an amine and a benzyloxy ether group attached to a naphthalene ring system, a scaffold recognized in medicinal chemistry for its diverse biological activities. Recent scientific investigations into similar naphthalene-based structures have demonstrated significant potential as novel antimicrobial agents . Specifically, amide-coupled naphthalene derivatives have shown excellent antibacterial efficacy against a panel of pathogenic bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus , as well as potent antifungal activity against Candida albicans . Molecular docking studies suggest that the biological activity of these naphthalene scaffolds may be due to their effective binding and inhibition of bacterial RecA, a protein that is essential for DNA repair and a promising target for new antibacterial drug discovery . This makes this compound a valuable building block for researchers in synthetic and medicinal chemistry, particularly for the synthesis of new bioactive molecules aimed at addressing multi-drug resistance. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. References Life Chemicals. (n.d.). This compound . Retrieved from https://life.bldpharm.com/products/122745-35-1.html Kumar, L. et al. (2022). Synthesis, biological evaluation and molecular docking study of novel amide-coupled naphthalene scaffolds. Scientific African . Retrieved from https://www.sciencedirect.com/science/article/pii/S2772417422000504

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-phenylmethoxynaphthalen-2-amine

InChI

InChI=1S/C17H15NO/c18-15-10-14-8-4-5-9-16(14)17(11-15)19-12-13-6-2-1-3-7-13/h1-11H,12,18H2

InChI Key

KKHIJXXDIUGLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=CC=CC=C32)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Benzyloxy Naphthalen 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(benzyloxy)naphthalen-2-amine reveals several logical bond disconnections. The primary disconnections involve the C-N bond of the amine and the C-O bond of the benzyloxy ether. This leads to two main precursor fragments: a substituted naphthalene (B1677914) core and a benzyl (B1604629) group.

Classical Synthetic Routes to the Naphthalene Core

Naphthalene Precursor Functionalization

The synthesis can commence from a functionalized naphthalene precursor. For instance, starting with a naphthol derivative allows for the subsequent introduction of the amino and benzyloxy groups. The regioselectivity of these reactions is a key consideration. The Haworth reaction is a classical method for synthesizing naphthalene and its derivatives from benzene (B151609) and succinic anhydride. youtube.com Another approach involves the electrophilic cyclization of appropriate arene-containing propargylic alcohols, which can yield a variety of substituted naphthalenes under mild conditions. nih.gov

Amination Approaches

The introduction of the amine group onto the naphthalene ring can be achieved through various classical methods. One common strategy is the Bucherer reaction, which converts a naphthol to a naphthylamine using an aqueous sulfite (B76179) or bisulfite solution. mdpi.com Another approach involves the reduction of a nitro group, which can be introduced onto the naphthalene ring via nitration. However, this method can sometimes lead to mixtures of isomers and requires a subsequent reduction step. google.com Reductive amination of a suitable ketone precursor is also a reliable method for forming the amine. youtube.comyoutube.com This involves the reaction of a ketone with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced to the desired amine. youtube.com

Etherification Reactions of the Benzyloxy Group

The introduction of the benzyloxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of a naphthol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. organic-chemistry.orggoogle.comias.ac.in The choice of base and solvent can significantly influence the reaction's yield and efficiency. google.com For instance, using a strong base like sodium hydride is common, while milder bases like silver oxide can be employed for more selective reactions. organic-chemistry.org Phase-transfer catalysts can also be utilized to facilitate the reaction between the aqueous and organic phases, leading to higher yields. google.comresearchgate.net

ReactantsBaseSolventYieldReference
β-Naphthol, Benzyl BromideSodium SaltDimethylformamide97% google.com
β-Naphthol, Benzyl BromideSodium SaltDimethyl Sulfoxide95% google.com
β-Naphthol, Benzyl ChlorideSodium SaltAqueous Solution50% google.com
β-Naphthol, Benzyl ChlorideAlkali Metal CarbonateInert Water-Miscible Solvent- google.com
β-Naphthol, Benzyl Chloride-Solvent-FreeHigh google.com
Alcohols, Benzyl BromideSolid Potassium HydroxideSolvent-FreeHigh ias.ac.in

This table summarizes various conditions for the Williamson ether synthesis to form benzyl ethers.

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N and C-O bonds. These methods offer significant advantages in terms of functional group tolerance and reaction efficiency.

For the amination step, palladium- and copper-catalyzed reactions are widely used. thieme-connect.de The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming aryl amines from aryl halides or triflates and an amine. This reaction is known for its broad substrate scope and high yields. Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative route, particularly for large-scale synthesis. thieme-connect.de Recent advancements have also explored the direct catalytic amination of naphthalene using vanadium catalysts, offering a more atom-economical approach. rsc.org

For the etherification step, palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates provides a modern alternative to the classical Williamson synthesis. organic-chemistry.org

The direct C-H amination of aromatic compounds, catalyzed by transition metals, represents a frontier in synthetic chemistry. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly syntheses.

Catalyst SystemReaction TypeKey FeaturesReference
Palladium-based catalystsBuchwald-Hartwig AminationBroad substrate scope, high yields for C-N bond formation. thieme-connect.de
Copper-based catalystsUllmann CondensationAlternative to palladium catalysis for C-N bond formation. thieme-connect.de
Vanadium-based catalystsDirect Catalytic AminationOne-step amination of naphthalene, high atom economy. rsc.org
Palladium-based catalystsDecarboxylative EtherificationModern alternative for C-O bond formation. organic-chemistry.org
Transition Metal CatalystsC-H AminationDirect functionalization of C-H bonds, high efficiency. nih.govrsc.org

This table highlights modern catalytic methods applicable to the synthesis of this compound.

Chemo- and Regioselective Transformations

The synthesis of this compound often involves the strategic manipulation of functional groups on the naphthalene core. Achieving chemo- and regioselectivity is paramount to avoid the formation of undesired isomers and byproducts. Key transformations include the selective reduction of a nitro group in the presence of a benzyloxy ether and the regioselective introduction of the amine functionality.

A primary route to this compound involves the reduction of a corresponding nitro precursor, 4-(benzyloxy)-2-nitronaphthalene. The challenge lies in selectively reducing the nitro group without cleaving the benzyl ether. While various reducing agents are available for nitro group reduction, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical to ensure high chemoselectivity. For instance, iron in acidic media (the Béchamp reduction) is a classical method for reducing aromatic nitro compounds and can be applicable here. wikipedia.org Other reagents such as tin(II) chloride (SnCl2) in the presence of a strong acid can also be employed for this transformation. wikipedia.org

Alternatively, the amine group can be introduced via a nucleophilic aromatic substitution or a cross-coupling reaction on a suitably functionalized naphthalene ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would involve the coupling of an amine source, such as ammonia or an ammonia equivalent, with a 4-(benzyloxy)naphthalen-2-yl halide or triflate. The selection of the appropriate palladium catalyst and ligand is crucial for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org Different generations of catalyst systems have been developed to broaden the scope and mildness of this reaction. wikipedia.org

Reductive amination represents another viable pathway. masterorganicchemistry.com This two-step, one-pot process typically involves the reaction of a ketone, in this case, a 4-(benzyloxy)naphthalen-2-one derivative, with an amine source to form an imine, which is then reduced in situ to the desired amine. masterorganicchemistry.comresearchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines over ketones. masterorganicchemistry.com

Transformation Reagents and Conditions Selectivity References
Nitro Group ReductionPd/C, H2; Fe/HCl; SnCl2/HClChemoselective reduction of the nitro group in the presence of the benzyloxy ether. wikipedia.orgwikipedia.org
Buchwald-Hartwig AminationPd catalyst, ligand, base, ammonia equivalentRegioselective formation of the C-N bond at the C2 position of the naphthalene ring. wikipedia.orgorganic-chemistry.org
Reductive AminationKetone precursor, amine source, NaBH3CN or NaBH(OAc)3Formation of the amine at the carbonyl position. masterorganicchemistry.comresearchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. mdpi.com For the synthesis of this compound, several aspects can be considered to align with these principles.

Atom Economy: The choice of reaction can significantly impact atom economy. For example, catalytic hydrogenation for the reduction of the nitro group is highly atom-economical as the only byproduct is water. researchgate.net In contrast, methods like the Béchamp reduction generate stoichiometric amounts of iron oxide waste. wikipedia.org The Buchwald-Hartwig amination, while powerful, can have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts. wikipedia.orgorganic-chemistry.org

Use of Safer Solvents and Reagents: The selection of solvents plays a crucial role in the greenness of a synthesis. Whenever possible, hazardous solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or performing reactions under solvent-free conditions. researchgate.netmdpi.com For instance, some reductive amination reactions can be carried out in water or even neat. organic-chemistry.org The use of toxic reagents should also be minimized. For example, replacing tin-based reducing agents with catalytic hydrogenation methods improves the safety profile of the synthesis.

Energy Efficiency: Employing reactions that proceed under mild conditions (room temperature and atmospheric pressure) reduces energy consumption. Catalytic methods, such as the Buchwald-Hartwig amination and catalytic hydrogenation, often allow for milder reaction conditions compared to classical stoichiometric reactions. wikipedia.orgwikipedia.org

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of catalysts and solvents is a key green chemistry principle. The use of heterogeneous catalysts, which can be easily separated and reused, is advantageous in this regard. researchgate.net

Green Chemistry Principle Application in Synthesis of this compound References
Atom EconomyPrioritizing catalytic hydrogenation over stoichiometric reductions. wikipedia.orgresearchgate.net
Safer SolventsExploring aqueous conditions for reactions like reductive amination. researchgate.netorganic-chemistry.org
Energy EfficiencyUtilizing catalytic reactions that proceed under mild conditions. wikipedia.orgwikipedia.org
Waste ReductionEmploying heterogeneous catalysts for easy separation and reuse. researchgate.net

Process Intensification and Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger scale requires careful consideration of process intensification and scalability. aiche.org For the synthesis of this compound, several factors are critical for a successful and efficient scale-up.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for optimizing reaction times and temperatures. Exothermic reactions, such as some reductions, may require efficient heat management on a larger scale to prevent runaway reactions. The use of flow chemistry can offer significant advantages in this regard, providing superior heat and mass transfer compared to batch reactors. rsc.orguva.nl

Mixing and Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenations, efficient mixing is crucial to ensure good contact between the reactants, catalyst, and any gaseous reagents. As the scale increases, maintaining efficient agitation can become challenging in traditional batch reactors. Flow reactors can again provide a solution by offering high surface-area-to-volume ratios, which enhances mass transfer. uva.nlnih.gov

Downstream Processing and Purification: The ease of product isolation and purification is a key consideration for scale-up. Reactions that produce clean products with minimal byproducts are highly desirable. For example, a reaction where the product precipitates out of the reaction mixture can simplify the workup procedure significantly. walisongo.ac.id The choice of purification method (e.g., crystallization vs. chromatography) will also have a major impact on the efficiency and cost of the process at a larger scale.

Automation and Control: For reproducible and robust synthesis on a larger scale, automation and precise control of reaction parameters are beneficial. Automated systems can monitor and adjust parameters such as temperature, pressure, and reagent addition rates, leading to improved consistency and safety. nih.gov Robotic platforms have been developed for the self-optimization and scale-up of chemical reactions, including photocatalytic processes, which could be adapted for the synthesis of intermediates for this compound. uva.nlnih.gov

Consideration Impact on Laboratory Scale-Up Potential Solutions References
Heat ManagementExothermic reactions can pose safety risks and lead to side reactions.Use of flow reactors, controlled addition of reagents. rsc.orguva.nl
Mass TransferInefficient mixing can lead to slow reaction rates and lower yields.High-agitation reactors, flow chemistry. uva.nlnih.gov
Product IsolationComplex purification can be time-consuming and costly.Design reactions for easy product precipitation or crystallization. walisongo.ac.id
Process ControlManual control can lead to variability and safety issues.Automated reaction systems for precise control of parameters. uva.nlnih.gov

Advanced Spectroscopic and Structural Elucidation of 4 Benzyloxy Naphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(Benzyloxy)naphthalen-2-amine offers critical information regarding the number, environment, and connectivity of protons. The benzylic protons of the ether linkage typically appear as a characteristic singlet. The aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-donating effects of the amino and benzyloxy groups.

Detailed spectral data, including chemical shifts (δ) and coupling constants (J), are essential for definitive assignments and are compiled in the table below.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.85 - 7.15Multiplet-
-CH₂- (Benzylic)5.15Singlet-
-NH₂4.0 (broad)Singlet-

This table presents predicted ¹H NMR data based on analogous structures and known substituent effects. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The number of distinct signals corresponds to the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their attached groups. Quaternary carbons, those without attached protons, are also readily identified.

A summary of the predicted ¹³C NMR chemical shifts is provided in the following table.

Carbon Assignment Chemical Shift (ppm)
Aromatic C-O155.0 - 145.0
Aromatic C-N145.0 - 135.0
Aromatic C-H & C-C135.0 - 105.0
-CH₂- (Benzylic)70.0 - 65.0

This table illustrates the expected ranges for the carbon signals in the ¹³C NMR spectrum.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of 2D NMR experiments is employed. nih.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, allowing for the identification of adjacent protons within the aromatic systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a direct link between the ¹H and ¹³C spectra. sdsu.edu This is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic protons to the carbons of the naphthalene and benzene rings would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the relative orientation of the benzyloxy group with respect to the naphthalene core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺•261Molecular Ion
[M-C₇H₇]⁺170[C₁₀H₈NO]⁺
[C₇H₇]⁺91Tropylium Ion

This table outlines the expected major fragments in the mass spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com The IR spectrum of this compound is expected to show characteristic absorption bands.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-O stretching of the ether linkage will produce a strong absorption band, likely in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3400 - 3250 (two bands)Primary Amine
Aromatic C-H Stretch> 3000Aromatic Ring
C=C Stretch1600 - 1450Aromatic Ring
N-H Bend1650 - 1580Primary Amine
C-N Stretch1335 - 1250Aromatic Amine
Asymmetric C-O Stretch1275 - 1200Aryl Ether
Symmetric C-O Stretch1075 - 1020Aryl Ether

This table summarizes the key expected IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. nih.gov The naphthalene ring system is a strong chromophore, and its absorption is expected to dominate the UV-Vis spectrum. researchgate.net

The spectrum of this compound is anticipated to show strong absorptions in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene and benzene rings. The presence of the amino and benzyloxy substituents, both of which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. researchgate.net The fine vibrational structure often seen in the spectra of polycyclic aromatic hydrocarbons may also be present. researchgate.net

Transition Expected λ_max (nm) Chromophore
π → π250 - 350Naphthalene Ring
π → π~260Benzene Ring

This table indicates the anticipated absorption maxima in the UV-Vis spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides precise information on the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific, publicly available crystal structure for this compound was not identified in the searched literature, analysis of related naphthalene derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net

A crystallographic analysis of this compound would be expected to reveal that the fused naphthalene ring system is nearly planar. mdpi.comresearchgate.net The benzyloxy and amine functional groups attached to this core would adopt specific conformations to minimize steric hindrance and optimize packing efficiency in the crystal lattice. The dihedral angles between the plane of the naphthalene system and the plane of the phenyl ring of the benzyloxy group would be a key structural parameter. mdpi.com Furthermore, the analysis would elucidate the role of the amine group in forming intermolecular hydrogen bonds, which are critical in stabilizing the crystal packing, often leading to the formation of dimers or extended chain-like structures. mdpi.com

A hypothetical set of crystallographic data for this compound, based on data for similar aromatic compounds, is presented below. mdpi.comnih.gov

Table 1: Illustrative Crystallographic Data for this compound

Parameter Example Value
Chemical Formula C₁₇H₁₅NO
Formula Weight 249.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.518
b (Å) 14.192
c (Å) 8.995
β (°) 92.45
Volume (ų) 1340.7
Z (molecules/unit cell) 4
Density (calculated) 1.235 g/cm³

Note: This data is hypothetical and serves to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and facilitating the isolation of synthetic compounds like this compound. HPLC offers high resolution and sensitivity, making it the primary choice for the quantitative and qualitative analysis of such molecules. helsinki.fi

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the compound is separated based on its hydrophobicity by partitioning between a nonpolar stationary phase (commonly C18) and a polar mobile phase. The mobile phase is usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The presence of both a naphthalene and a benzene ring in the structure provides strong ultraviolet (UV) absorbance, allowing for sensitive detection, commonly at a wavelength such as 254 nm. nih.gov

The purity of a sample is determined by analyzing its chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The percentage purity can be calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. For isolation purposes, preparative HPLC can be used, which employs larger columns to separate and collect the pure compound from reaction byproducts or starting materials.

Table 2: Representative HPLC Method for Purity Analysis of this compound

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: These parameters are illustrative and would require optimization for specific analytical applications.

Chemical Reactivity and Derivatization of 4 Benzyloxy Naphthalen 2 Amine

Reactivity of the Primary Amine Moiety

The primary amine group in 4-(Benzyloxy)naphthalen-2-amine is a key site for various nucleophilic reactions, leading to the formation of amides, acyl derivatives, and heterocyclic systems.

Amidation and Acylation Reactions

The primary amine of this compound readily undergoes amidation and acylation when treated with acylating agents such as acid chlorides or anhydrides. masterorganicchemistry.com These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrogen halide byproduct. masterorganicchemistry.com This reactivity allows for the introduction of a wide variety of acyl groups, thereby modifying the electronic and steric properties of the molecule.

For instance, the reaction with chloroacetyl chloride or 3-chloropropionyl chloride introduces a reactive handle for further functionalization. nih.gov These reactions are fundamental in building more complex molecular architectures. masterorganicchemistry.com

Table 1: Examples of Amidation and Acylation Reactions

Acylating AgentProductReference
Chloroacetyl chlorideN-(4-(benzyloxy)naphthalen-2-yl)-2-chloroacetamide nih.gov
3-chloropropionyl chlorideN-(4-(benzyloxy)naphthalen-2-yl)-3-chloropropanamide nih.gov

Reactions Leading to Heterocyclic Ring Systems (e.g., quinazolines, imines)

The amine functionality serves as a crucial starting point for the synthesis of various heterocyclic compounds. One notable example is the construction of the quinazoline (B50416) ring system, a scaffold found in numerous biologically active molecules. nih.govptfarm.plnih.govresearchgate.net The synthesis often involves a multi-step sequence starting with the reaction of the amine with a suitable precursor, followed by cyclization. For example, reaction with 2-amino-3-nitrobenzoic acid derivatives can lead to quinazolinone structures after a series of transformations including amide formation, ring closure, and reduction of the nitro group. nih.gov

The formation of imines, or Schiff bases, is another important reaction of the primary amine. This occurs through condensation with aldehydes or ketones, typically under acidic or basic catalysis. The resulting imine can then be a versatile intermediate for further transformations.

Table 2: Examples of Heterocyclic Ring Formation

Reagent(s)Heterocyclic ProductReference
2-Amino-3-nitrobenzoic acid derivatives, followed by cyclization and reductionQuinazolinone derivatives nih.gov
Aldehydes/KetonesImine derivatives

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. uea.ac.ukacgpubs.orgresearchgate.net These reactions are generally high-yielding and proceed via a one-pot procedure. acgpubs.org The resulting urea and thiourea moieties can participate in hydrogen bonding and act as ligands for metal ions, making them valuable in medicinal chemistry and materials science. researchgate.net The synthesis of various substituted urea and thiourea derivatives has been reported, highlighting the versatility of this reaction. uea.ac.ukacgpubs.org

Table 3: Urea and Thiourea Formation

ReagentProduct TypeReference
Phenyl isocyanatesUrea derivatives acgpubs.org
Phenyl isothiocyanatesThiourea derivatives acgpubs.orgresearchgate.net

Transformations Involving the Benzyloxy Ether Group

The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic routes.

Selective Deprotection Strategies

The benzyloxy group is an electron-rich benzyl (B1604629) ether, making it susceptible to removal under specific conditions. universiteitleiden.nl Selective deprotection is crucial when other sensitive functional groups are present in the molecule. One common method for the removal of benzyl-type ethers is catalytic hydrogenation. researchgate.net However, the choice of catalyst and reaction conditions is critical to ensure selectivity, especially in the presence of other reducible groups. For instance, the (2-naphthyl)methyl (NAP) group can be selectively cleaved by catalytic hydrogenation in the presence of a p-methoxybenzyl (PMB) group. researchgate.net

Ether Cleavage Reactions

The cleavage of the ether linkage in this compound can be achieved under various conditions. wikipedia.org Acid-catalyzed cleavage is a common method, often employing strong acids like HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com The reaction mechanism, whether S(_N)1 or S(_N)2, depends on the stability of the potential carbocation intermediate. wikipedia.orgmasterorganicchemistry.com For benzylic ethers, an S(_N)1 pathway is often favored due to the stability of the benzyl carbocation. libretexts.org Alternative reagents like boron tribromide (BBr(_3)) can also be used for ether cleavage. masterorganicchemistry.com

Table 4: Common Reagents for Ether Cleavage

ReagentDescriptionReference
HBr, HIStrong hydrohalic acids that cleave ethers via S(_N)1 or S(_N)2 mechanisms. libretexts.org
BBr(_3)A strong Lewis acid used for ether cleavage. masterorganicchemistry.com
HCl/HFIPA catalytic amount of hydrochloric acid in hexafluoro-2-propanol can selectively cleave p-methoxybenzyl and 2-naphthylmethyl ethers. universiteitleiden.nl

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) Core

The naphthalene core of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amino (-NH₂) group at the C2 position and the benzyloxy (-OCH₂Ph) group at the C4 position. Both substituents increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.

The directing effects of these substituents determine the regioselectivity of EAS reactions. Both the amino and alkoxy groups are ortho- and para-directing activators. In this specific molecule, their positions dictate the probable sites of substitution.

Amino Group (-NH₂) at C2: This is a strongly activating group that directs incoming electrophiles primarily to the C1 and C3 positions.

Benzyloxy Group (-OCH₂Ph) at C4: This is also a strong activating group, directing electrophiles to the C3 and C5 positions.

The positions for electrophilic attack are therefore determined by the synergistic and sometimes competing directing effects of these two groups. The C3 position is activated by both the C2-amino and the C4-benzyloxy groups, making it a highly probable site for substitution. The C1 position is strongly activated by the C2-amino group. The C5 position is activated by the C4-benzyloxy group. Steric hindrance from the bulky benzyloxy group might influence the accessibility of certain positions. Therefore, electrophilic attack is most favored at the C1 and C3 positions.

Common EAS reactions and the expected outcomes are summarized in the table below.

Reaction Reagents Probable Product(s) Notes
Nitration HNO₃/H₂SO₄4-(Benzyloxy)-1-nitro-naphthalen-2-amine and 4-(Benzyloxy)-3-nitro-naphthalen-2-amineReaction conditions must be carefully controlled to avoid oxidation of the amino group and potential polysubstitution.
Halogenation Br₂ in AcOH or NBS1-Bromo-4-(benzyloxy)-naphthalen-2-amine and 3-Bromo-4-(benzyloxy)-naphthalen-2-amineThe high reactivity of the substrate may lead to polyhalogenation if excess halogen is used.
Sulfonation Fuming H₂SO₄4-(Benzyloxy)-2-amino-naphthalene-1-sulfonic acid and 4-(Benzyloxy)-2-amino-naphthalene-3-sulfonic acidThe reaction is often reversible and can be influenced by temperature.
Friedel-Crafts Acylation RCOCl/AlCl₃1-Acyl-4-(benzyloxy)-naphthalen-2-amineThe Lewis acid catalyst (AlCl₃) can complex with the amino and benzyloxy groups, potentially deactivating the ring and complicating the reaction. N-acylation is a possible side reaction.

Nucleophilic Aromatic Substitution (NAS) Possibilities and Limitations

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, NAS typically requires the aromatic ring to be electron-poor. This is usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (e.g., a halide). huji.ac.ilacs.org

The structure of this compound presents significant limitations for classical NAS reactions. The naphthalene core is rendered electron-rich by the potent electron-donating effects of the amino (-NH₂) and benzyloxy (-OCH₂Ph) groups. This high electron density makes the ring inherently resistant to attack by nucleophiles. acs.orgnih.gov Consequently, direct NAS on the unsubstituted carbon atoms of the naphthalene ring is not a feasible pathway.

For NAS to occur on this scaffold, the molecule would first need to be modified:

Introduction of a Leaving Group: A leaving group, such as a halogen, would need to be installed on the ring, typically via an initial EAS reaction as described in section 4.3.

Introduction of Electron-Withdrawing Groups: To facilitate nucleophilic attack, strong electron-withdrawing groups would need to be added to the ring system, also via EAS. This would counteract the electron-donating nature of the existing substituents.

Diazotization of the Amino Group: The primary amino group at C2 can be converted into a diazonium salt (-N₂⁺) using nitrous acid (e.g., NaNO₂/HCl). The diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in a Sandmeyer-type reaction. This represents the most practical approach to achieving NAS on this molecule.

Potential NAS Strategy Required Modification Example Reaction Limitations & Considerations
SₙAr Mechanism Introduction of a leaving group (e.g., -Cl, -Br) and an electron-withdrawing group (e.g., -NO₂).A hypothetical nitro- and chloro-substituted derivative reacting with an alkoxide.Requires multiple synthetic steps to prepare the necessary substrate. The inherent electron-rich nature of the starting material makes the initial introduction of these groups challenging.
Diazonium Salt Displacement Conversion of the C2-amino group to a diazonium salt.Reaction with CuCl, CuBr, CuCN, KI, H₂O, etc.Diazonium salts are often unstable and must be prepared at low temperatures and used immediately. This method is limited to modifying the C2 position only.
Benzyne Mechanism Introduction of a strong base to a halogenated derivative.Reaction of a hypothetical bromo-derivative with a very strong base like sodium amide (NaNH₂).Requires harsh reaction conditions and often leads to a mixture of regioisomers. researchgate.net Not a selective or practical method for this substrate.

Oxidative and Reductive Transformations of the Naphthalene Scaffold

The this compound molecule possesses several sites susceptible to both oxidative and reductive transformations. These include the amino group, the benzyloxy group, and the naphthalene ring system itself.

Oxidative Transformations: The electron-rich nature of the molecule makes it sensitive to oxidation. The primary amino group is particularly susceptible.

Oxidative Coupling: In the presence of certain metal catalysts and an oxidant (like air), aminonaphthalenes can undergo oxidative coupling to form binaphthyl diamines (BINAMs). acs.orgnih.gov For example, a homogenous iron or chromium catalyst could potentially catalyze the dimerization of this compound. nih.govacs.org

Ring Oxidation: Strong oxidizing agents can lead to the degradation of the naphthalene ring system, potentially forming phthalic acid derivatives, although this is a destructive process rather than a controlled derivatization.

Reductive Transformations: Reductive methods can target either the naphthalene core or the benzyloxy substituent.

Reduction of the Naphthalene Ring: The naphthalene ring can be partially reduced under specific conditions. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) typically reduces one of the rings to a 1,4-diene. wikipedia.org For substituted naphthalenes, the regioselectivity depends on the electronic nature of the substituents. researchgate.netstackexchange.com Catalytic hydrogenation with catalysts like rhodium or ruthenium can also reduce the aromatic system, though conditions may also affect the benzyloxy group.

Hydrogenolysis of the Benzyloxy Group: The benzyl ether linkage is readily cleaved by catalytic hydrogenolysis. acsgcipr.orgambeed.com This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. stackexchange.comacs.org This transformation is a common deprotection strategy, converting the benzyloxy group into a hydroxyl group to yield 4-amino-1-naphthol.

Transformation Reagents/Conditions Product Notes
Oxidative Coupling Metal catalyst (e.g., Fe or Cr-based), O₂ (air)Dimeric binaphthyl diamine derivativeThe reaction couples two molecules, likely at a position ortho to the amine. nih.gov
Birch Reduction Na or Li, liquid NH₃, EtOHDihydro- or tetrahydronaphthalene derivativeOne of the two aromatic rings is selectively reduced. wikipedia.org
Hydrogenolysis H₂, Pd/C, solvent (e.g., EtOH, EtOAc)4-Amino-1-naphtholThis method selectively cleaves the C-O bond of the benzyl ether, leaving the naphthalene core intact. acsgcipr.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. As a primary aromatic amine, this compound is an excellent component for several well-known MCRs, enabling the rapid construction of complex and diverse molecular scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. organic-chemistry.orgwikipedia.org this compound can serve as the amine component, leading to the formation of complex peptide-like structures (peptoids). nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: While the classical Hantzsch synthesis uses ammonia, modified versions can employ primary amines. wikipedia.orgorganic-chemistry.org In this reaction, this compound could react with an aldehyde and two equivalents of a β-ketoester to produce N-substituted dihydropyridine derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

Betti Reaction: The Betti reaction is a multicomponent reaction between a phenol (B47542) (typically a naphthol), an aldehyde, and a primary or secondary amine to form aminobenzylphenols. wikipedia.orgnih.gov While the classical Betti base synthesis involves 2-naphthol (B1666908) as the phenol component, this compound can act as the amine component in a reaction with a different phenol and an aldehyde. researchgate.netrsc.org

MCR Name Other Components General Product Structure
Ugi Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamide with a 4-(benzyloxy)naphthalen-2-yl substituent on the amide nitrogen.
Hantzsch Synthesis Aldehyde, 2x β-Ketoester1,4-Dihydropyridine with a 4-(benzyloxy)naphthalen-2-yl substituent at the N1 position.
Betti Reaction Phenol (e.g., 2-Naphthol), AldehydeAminobenzylphenol derivative where the amino nitrogen is from the this compound core.

Theoretical and Computational Investigations of 4 Benzyloxy Naphthalen 2 Amine

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-(Benzyloxy)naphthalen-2-amine. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring system and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the naphthalene core, suggesting these regions are susceptible to nucleophilic attack. The energy gap is a key parameter derived from these calculations, and a smaller gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-5.21
LUMO-0.89
Energy Gap (ΔE)4.32

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map of this compound reveals distinct regions of varying electrostatic potential.

The regions around the oxygen atom of the benzyloxy group and the nitrogen atom of the amine group exhibit a negative potential (typically colored red or yellow), indicating electron-rich areas that are prone to electrophilic attack. In contrast, the hydrogen atoms of the amine group and the aromatic protons show a positive potential (colored blue), signifying electron-deficient regions that are susceptible to nucleophilic interactions.

Analysis of the Mulliken or Natural Bond Orbital (NBO) atomic partial charges provides a quantitative measure of the electron distribution among the atoms in this compound. These calculations typically show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atoms of the aromatic rings have varying, smaller negative or positive charges, while the hydrogen atoms generally carry a positive charge. This charge distribution is critical in understanding the molecule's dipole moment and its interaction with polar solvents and other reagents.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the benzyloxy group allows this compound to adopt several conformations. Conformational analysis and energy landscape mapping are performed to identify the most stable conformers and the energy barriers between them. By systematically rotating the rotatable bonds, such as the C-O-C linkage, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation, which is the most populated and therefore most representative structure of the molecule at equilibrium. Understanding the conformational preferences is essential as different conformers can exhibit different reactivities and spectroscopic properties.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. By modeling the interaction with various reagents, potential reaction coordinates can be mapped out. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For instance, in electrophilic substitution reactions, calculations can predict whether the substitution will occur on the naphthalene or the benzyl (B1604629) ring and elucidate the structure of the corresponding transition state.

Spectroscopic Property Prediction using Computational Methods (e.g., simulated NMR, IR)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra.

Simulated Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of this compound, a theoretical IR spectrum can be generated. The calculated frequencies correspond to specific vibrational modes, such as the N-H stretching of the amine group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching vibrations. Comparing the simulated spectrum with an experimental one can aid in the structural confirmation of the compound.

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. These predictions are based on the calculated electronic environment around each nucleus. The simulated NMR spectra can help in the assignment of peaks in experimentally obtained spectra, providing a detailed structural elucidation.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Theoretical and computational investigations, including molecular modeling and molecular dynamics simulations, provide significant insights into the intermolecular interactions that govern the supramolecular assembly of crystalline solids. While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, analysis of closely related structures, such as 1-(Benzyloxy)naphthalene, offers a strong basis for understanding the potential non-covalent interactions at play. researchgate.net

The intermolecular C-H···π interactions are a key feature, where hydrogen atoms from the phenyl and naphthyl rings interact with the π-electron clouds of adjacent aromatic systems. Additionally, π–π stacking interactions between the aromatic rings of neighboring molecules further consolidate the crystal packing. researchgate.net For 1-(Benzyloxy)naphthalene, a notable π–π interaction is observed with a centroid-centroid distance of 3.7817 (10) Å. researchgate.net

Given the structural similarity, it is highly probable that this compound also engages in similar types of intermolecular interactions. The presence of the amine group in the 2-position of the naphthalene ring introduces the potential for N-H···π interactions and classical hydrogen bonding (N-H···N or N-H···O), which would further influence the crystal packing and the stability of the resulting supramolecular architecture. The benzyloxy group, common to both compounds, is a key participant in the observed C-H···π and π–π stacking interactions.

Molecular dynamics simulations would be instrumental in exploring the conformational landscape and the dynamics of these intermolecular interactions in a simulated environment. Such simulations could quantify the strength and lifetime of the various hydrogen bonds and stacking interactions, providing a more dynamic picture of the compound's behavior.

The table below summarizes the key crystallographic and intermolecular interaction data for the analogous compound, 1-(Benzyloxy)naphthalene, which serves as a predictive model for the interactions expected for this compound. researchgate.net

ParameterValue (for 1-(Benzyloxy)naphthalene)Reference
Dihedral Angle (Naphthyl-Phenyl)83.22 (4)° researchgate.net
C-H···π InteractionsPresent researchgate.net
π–π Stacking (Centroid-Centroid Distance)3.7817 (10) Å researchgate.net
Interacting Neighboring Molecules6 researchgate.net

Applications of 4 Benzyloxy Naphthalen 2 Amine As a Synthetic Intermediate and Advanced Materials Precursor

Building Block for Complex Organic Molecule Synthesis

The structure of 4-(Benzyloxy)naphthalen-2-amine makes it a valuable intermediate in multi-step organic synthesis. The amino group provides a reactive site for a wide array of chemical transformations, while the benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be revealed at a later synthetic stage. This dual functionality allows for controlled and sequential reactions to build intricate molecular frameworks.

While direct and extensive documentation on the use of this compound as a direct precursor in the total synthesis of specific natural products is not widely available in published literature, its core structure is analogous to motifs found in various naphthalene-derived natural products. Synthetic strategies often rely on building blocks that can be elaborated into complex natural structures. The naphthalene (B1677914) skeleton is a key component of many bioactive compounds, and intermediates containing this core are crucial for their synthesis. Methodologies for constructing substituted naphthalenes are critical for accessing these target molecules.

The amino group on the naphthalene ring of this compound is a key functional handle for the construction of various nitrogen-containing heterocyclic systems. N-heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. The amine can act as a nucleophile in condensation reactions with carbonyl compounds or participate in cyclization reactions to form fused ring systems. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606), pyrimidine, or diazepine derivatives fused to the naphthalene core. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research aimed at discovering compounds with potent biological activities, including antitumor and anti-inflammatory properties.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from Naphthylamines

Heterocyclic SystemGeneral Synthetic ApproachPotential Application
BenzoquinazolinesCondensation with ortho-aminoaryl ketones/aldehydesMedicinal Chemistry
Naphtho-fused TriazolesDiazotization followed by cycloadditionMaterials Science
Naphtho-fused ImidazolesReaction with α-haloketones (Philips reaction)Bioactive Compounds
PyrazolopyridinesMulti-component reactions with active methylene compoundsAntitumor agents

Development of Fluorescent Probes and Dyes

Naphthalene derivatives are well-known for their fluorescent properties, stemming from the conjugated π-system of the fused aromatic rings. The introduction of electron-donating groups, such as an amine, and other substituents can modulate the photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.

This compound can serve as a precursor for novel fluorescent probes and dyes. The amine group allows for covalent attachment to other molecules or functional groups, enabling the design of targeted fluorescent labels. For example, it can be converted into an isothiocyanate or succinimidyl ester for labeling biomolecules like proteins and nucleic acids. The bulky benzyloxy group can also influence the solid-state packing and photophysical properties of the resulting dyes. Naphthalene-based fluorescent probes are developed for their high sensitivity and selectivity in detecting specific ions or molecules.

Role in Polymer Chemistry and Advanced Materials Science

The unique combination of a rigid aromatic naphthalene core and a reactive amine functionality makes this compound a candidate for the development of advanced polymers and materials with tailored properties.

The primary amine group of this compound allows it to be used as a monomer in various polymerization reactions. It can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the bulky benzyloxy-naphthalene moiety into the polymer backbone can impart specific properties such as:

High Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) and thermal stability of the resulting polymers.

Modified Solubility: The benzyloxy group can enhance solubility in organic solvents compared to unsubstituted naphthylamine-based polymers.

Optical Properties: The naphthalene units can introduce fluorescence into the polymer chain, leading to materials for optical applications.

Naphthalene-based polymers are being explored for various applications, including as catalytic supports and as components in n-type polymer semiconductors for organic electronics. researchgate.net

Molecules with specific functional groups are often used to modify surfaces to create functional coatings and films. The amine group of this compound can be used to anchor the molecule to surfaces through various chemical reactions. Subsequent modifications or the inherent properties of the molecule itself can be used to create films with desired characteristics, such as hydrophobicity, specific optical properties, or biocompatibility. Polymers containing amine and hydroxyl functionalities are used in coating compositions, for instance, in the automotive industry. justia.com While specific applications for this particular compound are not extensively detailed, its structure aligns with the types of molecules used in the development of specialized surface coatings.

Lack of Publicly Available Research on this compound in Catalytic Ligand Synthesis

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of specific research detailing the application of this compound in the design and synthesis of ligands for catalytic systems.

Extensive queries have failed to yield any specific examples, methodologies, or research findings directly related to the use of this compound as a precursor for catalytic ligands. The available scientific literature does not appear to contain studies that focus on the design, synthesis, and catalytic performance of ligands derived from this specific chemical compound.

While the broader class of naphthalenamine derivatives has been explored in coordination chemistry and catalysis, the specific benzyloxy-substituted compound, this compound, is not prominently featured in the context of ligand development for catalytic applications in the accessible literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on the "Design and Synthesis of Ligands for Catalytic Systems," as there is no discernible body of research on this topic in the public domain. Any attempt to generate such an article would be speculative and would not be based on verifiable scientific findings.

Structure Activity Relationship Sar Studies and Mechanistic Probes Non Clinical Focus

Design and Synthesis of Analogs for SAR Investigations

The systematic design and synthesis of analogs are fundamental to structure-activity relationship (SAR) studies. For naphthalene-based scaffolds, including those related to 4-(benzyloxy)naphthalen-2-amine, synthetic strategies often involve the diversification of substituents on both the naphthalene (B1677914) core and the amino group to create a library of compounds for biological evaluation.

A common approach involves the modification of the benzyloxy group. For instance, in the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, various benzyl (B1604629) bromides with different substituents on the phenyl ring are reacted with 4-cyanophenol. nih.gov This is followed by the reduction of the nitrile group to an amine and subsequent reaction with substituted 4-chloroquinolines. nih.gov This modular synthesis allows for the introduction of a wide range of electronic and steric variations to probe their effect on activity. nih.gov

Another strategy focuses on modifying the core scaffold. For example, in the development of biphenylaminoquinoline derivatives, a quinoline (B57606) core is attached to a biphenyl (B1667301) moiety, with benzyloxy substituents placed at different positions on the biphenyl ring. nih.gov The synthesis can involve coupling reactions to form the biphenyl structure, followed by the attachment of the quinoline and benzyloxy groups. nih.gov

The synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides involves protecting the amino group of 4-aminosalicylic acid with benzyl chloroformate, followed by condensation with various anilines. nih.gov This method allows for the exploration of a wide array of substituents on the aniline (B41778) ring. nih.gov Similarly, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" that allows for the efficient and regioselective creation of complex molecules from smaller building blocks. mdpi.com

These synthetic approaches enable the generation of diverse chemical libraries, which are essential for systematic SAR investigations. The table below summarizes some of the synthetic strategies used for generating analogs of naphthalene-containing compounds.

Scaffold Synthetic Strategy Key Reactions Purpose of Analog Library Reference
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesModular synthesis by varying substituents on the benzyloxy and quinoline moieties.SN2 reaction, nitrile reduction, nucleophilic aromatic substitution.To understand the impact of lipophilicity and electronic effects on antimycobacterial activity. nih.gov
Biphenylaminoquinoline derivativesAttachment of a quinoline core to a biphenyl scaffold with varied benzyloxy substitution.Coupling reactions, amination.To explore cytotoxicity against cancer cell lines by varying the position of the benzyloxy group. nih.gov
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amidesProtection of an amino group followed by condensation with various anilines.Carbamate formation, amide bond formation.To investigate inhibition of cholinesterases. nih.gov
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylateCopper(I)-catalyzed alkyne-azide cycloaddition ("click chemistry").1,3-dipolar cycloaddition.To create complex biheterocyclic phosphonic α-amino esters with potential biological activities. mdpi.com

Investigations of Molecular Interactions with Biomolecules (e.g., Enzyme Active Sites)

Understanding the interactions between small molecules and biomolecules at a molecular level is crucial for elucidating their mechanism of action. For analogs of this compound, these investigations are typically carried out using in vitro techniques.

In vitro binding affinity studies are used to quantify the strength of the interaction between a compound and its biological target. For example, in the study of N-benzyl phenethylamines as 5-HT2A/2C agonists, binding affinities are determined using radioligand binding assays. nih.gov These studies have shown that N-benzyl substitution can significantly increase binding affinity. nih.govnih.gov The nature and position of substituents on the N-benzyl group can have a profound effect on affinity, indicating specific interactions with the receptor's binding pocket. nih.gov

In a study of biphenylaminoquinoline derivatives with benzyloxy substituents, the cytotoxic effects against various cancer cell lines were evaluated, with some compounds showing IC50 values in the sub-micromolar range. nih.gov This suggests a strong interaction with their cellular targets. nih.gov Similarly, studies on indolyl derivatives as monoamine oxidase (MAO) inhibitors have highlighted the importance of a benzyloxy group at the 5-position of the indole (B1671886) ring for selective and potent binding to MAO-B. nih.gov

The following table presents examples of binding affinity data for analogs related to the this compound scaffold.

Compound/Analog Class Biological Target Binding Affinity (Ki or IC50) Key Finding Reference
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73)MAO-BKi = 0.75 nMThe benzyloxy group is critical for high affinity and selectivity for MAO-B. nih.gov
[3,3']Biphenylaminoquinoline derivative 7jMDA-MB-231 and MiaPaCa-2 cancer cellsIC50 = 0.38 µM and 0.17 µM, respectivelyPotent cytotoxicity suggests strong interaction with cellular targets. nih.gov
N-benzyl phenethylamine (B48288) derivatives5-HT2A/2C receptorsVaried, with some in the low nanomolar rangeN-benzyl substitution and the nature of substituents on the benzyl ring significantly impact binding affinity. nih.govnih.gov

Mechanistic Inhibition Studies (In Vitro, Non-Clinical)

Mechanistic inhibition studies aim to elucidate how a compound inhibits the function of a biomolecule, such as an enzyme. These studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and can provide insights into the specific interactions that lead to inhibition.

For instance, studies on indolyl derivatives as MAO inhibitors have shown that some compounds act as "suicide" inhibitors, meaning they are converted by the enzyme into a reactive species that irreversibly inactivates it. nih.gov The presence of a benzyloxy group was found to be crucial for this selective and potent inhibition of MAO-B. nih.gov

In the development of inhibitors for the deubiquitinating enzyme USP1/UAF1, a strong correlation was found between the IC50 values for enzyme inhibition and the activity in non-small cell lung cancer cells. nih.gov This demonstrates a clear link between the inhibition of the target enzyme and the observed cellular effect. nih.gov

The study of cholinesterase inhibitors based on 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides revealed that some compounds were potent inhibitors of butyrylcholinesterase (BChE) with good selectivity over acetylcholinesterase (AChE). nih.gov Molecular docking studies suggested that hydrophobic interactions and hydrogen bonding with specific amino acid residues in the enzyme's active site were responsible for the observed inhibition. nih.gov

The principles of enzyme inhibition assessment are critical for these studies, as highlighted in a review covering the development of MAO and cholinesterase inhibitors. nih.gov Understanding the kinetic behavior of inhibitors is essential for accurately interpreting their potency and mechanism of action. nih.gov

Utilization as a Chemical Probe for Fundamental Biological Pathway Elucidation (Mechanistic, Non-Therapeutic)

Chemical probes are small molecules with well-defined mechanisms of action that can be used to study biological pathways in a non-therapeutic context. While there is no specific information on this compound being used as a chemical probe, its analogs have been developed for such purposes.

For example, the development of potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex has provided valuable tools for studying the role of this enzyme in DNA damage response pathways. nih.gov By using these inhibitors to modulate the activity of USP1/UAF1 in cells, researchers can investigate the downstream consequences of this inhibition and gain a better understanding of the enzyme's function in cellular processes. nih.gov

Similarly, the selective MAO-B inhibitors derived from indolyl structures with a benzyloxy group can be used as chemical probes to explore the role of MAO-B in neurological processes and disorders. nih.gov These compounds allow for the specific inhibition of MAO-B without significantly affecting MAO-A, enabling a more precise dissection of the biological roles of these two related enzymes. nih.gov

Computational SAR Modeling and Predictive Tools

Computational modeling has become an indispensable tool in modern drug discovery and chemical biology for predicting the activity of new compounds and for understanding the structural basis of their activity.

For the 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amide series of cholinesterase inhibitors, quantitative shape comparison and the generation of an averaged pharmacophore pattern were used to understand the SAR. nih.gov Molecular docking studies were also employed to visualize the binding modes of the most potent inhibitors in the active sites of AChE and BChE, revealing key hydrophobic and hydrogen bonding interactions. nih.gov

In the study of biphenylaminoquinoline derivatives, while not explicitly stated, the design of the compounds with benzyloxy groups at specific positions suggests a rational approach that could be guided by computational modeling to optimize interactions with the target. nih.gov

The broader field of naphthalene derivatives has seen the application of various computational approaches. For instance, 2-acetylnaphthalene (B72118) derivatives have been designed and evaluated as anticonvulsant agents based on modifications of an existing drug, a process often aided by computational modeling. ekb.eg

The development of predictive models for chemical reactions is also an area of active research, which can aid in the design and synthesis of new analogs. kchem.orgresearchgate.net These models can help chemists to predict the outcomes of reactions and to identify optimal synthetic routes.

Q & A

Basic: What are the established synthetic routes for 4-(Benzyloxy)naphthalen-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves catalytic coupling or multi-component reactions. For example, nickel-catalyzed trans-hydroboration/carboboration of internal alkynes with B₂pin₂ can introduce boronate groups to the naphthalene scaffold, followed by benzyloxy substitution . Alternatively, iodine-catalyzed three-component reactions (e.g., arenecarbaldehyde, naphthalen-2-amine, cyclic ketone) enable regioselective functionalization . Key optimization parameters include:

  • Catalyst loading : 5–10 mol% Ni or I₂ for yield maximization.
  • Temperature : 80–120°C for 12–24 hours, balancing decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity.

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:
Structural validation requires multi-modal analysis:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyloxy (δ 4.9–5.2 ppm for OCH₂Ph) and amine (δ 5.5–6.0 ppm, exchangeable) groups. Boronate-containing derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) analogs) require additional ¹¹B NMR (δ 28–32 ppm) .
  • HRMS-ESI : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆BNO₂: 285.1331; observed: 285.1328) .
  • Melting Point : Ranges from 93–179°C depending on substituents, with crystalline solids preferred for X-ray diffraction .

Advanced: How do ligand effects in nickel-catalyzed reactions influence regiodivergent functionalization of this compound?

Methodological Answer:
Ligands dictate regioselectivity in trans-hydroboration/carboboration. For example:

  • Bulky ligands (e.g., PCy₃) favor anti-addition, producing 1,2-disubstituted products.
  • Electron-deficient ligands (e.g., PPh₂F) promote syn-addition, yielding 1,3-substituted derivatives .
    Contradictions in regioselectivity may arise from competing π-π stacking or steric hindrance. Computational DFT studies (e.g., Gaussian 16) can model transition states to resolve mechanistic ambiguities.

Advanced: What mutagenicity risks are associated with this compound derivatives, and how are they mitigated?

Methodological Answer:
Ames II testing of structurally similar anomeric amides shows mutagenicity varies with substituents. For example:

  • Benzyloxy groups exhibit lower mutagenicity (TA98 strain: <2-fold revertants vs. control) compared to chloro or nitro analogs .
    Mitigation Strategies :
  • Use PPE (gloves, fume hoods) during synthesis.
  • Avoid prolonged exposure; monitor decomposition via DSC (e.g., exothermic peaks >150°C indicate instability) .

Advanced: How do conflicting reports on the biological activity of benzoxazole derivatives inform SAR studies of this compound?

Methodological Answer:
Contradictions in antimicrobial or anticancer activity (e.g., MIC variability against S. aureus from 8–64 µg/mL) arise from:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F) enhance membrane penetration but reduce target binding .
  • Steric Factors : Bulky benzyloxy groups may hinder interaction with enzyme active sites.
    Resolution : Perform systematic SAR using a congeneric series with controlled substituent variations. Validate via molecular docking (AutoDock Vina) against crystallographic targets (e.g., CYP450 enzymes) .

Basic: What solvent systems and SPE protocols are optimal for extracting this compound from complex matrices?

Methodological Answer:

  • Extraction : Use dichloromethane (DCM) or ethyl acetate for high recovery (>85%) from aqueous samples.
  • SPE Cartridges : Oasis HLB (60 mg, 3 cc) preconditioned with methanol/water (2 mL each). Elute with 2 mL methanol:acetonitrile (1:1) .
  • LC-MS Analysis : C18 column, gradient elution (0.1% formic acid in water/acetonitrile), ESI+ mode for detection limits <10 ng/mL .

Advanced: Can computational methods predict the reaction mechanism of iodine-catalyzed naphthalen-2-amine functionalization?

Methodological Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model the iodine-mediated formation of benzoquinoline derivatives. Key steps include:

Iodine Activation : Electrophilic attack on the aldehyde carbonyl.

Cyclization : Transition state energy (~25 kcal/mol) determines regioselectivity .
Experimental validation via kinetic isotope effects (KIEs) and trapping of intermediates (e.g., with TEMPO) resolves competing pathways.

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